![molecular formula C19H15FN2O2 B12574685 N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide CAS No. 642084-87-5](/img/structure/B12574685.png)
N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a fluoro-substituted phenyl ring and a pyridinylmethoxy group, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the fluoro and pyridinylmethoxy substituents. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyridinylmethoxy Group: This step may involve the reaction of a pyridine derivative with a suitable alkylating agent, followed by coupling with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluoro and pyridinylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-Fluoro-4-{[3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy}phenyl)carbamoyl]-2-(4-fluorophenyl)acetamide
- 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)phenyl]benzamide
Uniqueness
N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a fluoro group and a pyridinylmethoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
642084-87-5 |
|---|---|
Molekularformel |
C19H15FN2O2 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
N-[4-fluoro-3-(pyridin-3-yloxymethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15FN2O2/c20-18-9-8-16(22-19(23)14-5-2-1-3-6-14)11-15(18)13-24-17-7-4-10-21-12-17/h1-12H,13H2,(H,22,23) |
InChI-Schlüssel |
DDBBQWKRTHWBTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)COC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


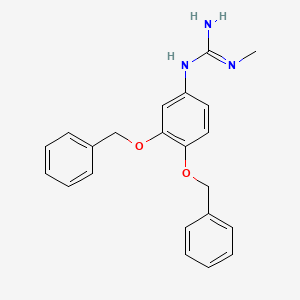
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
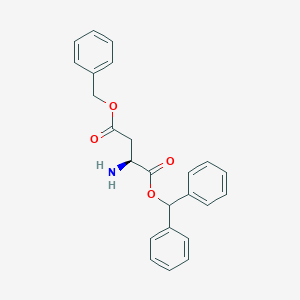
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
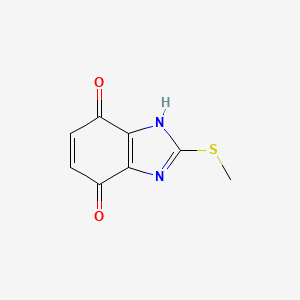


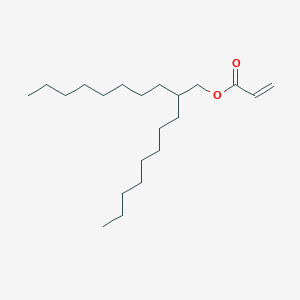
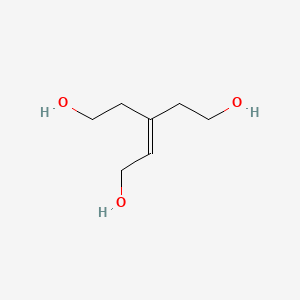
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
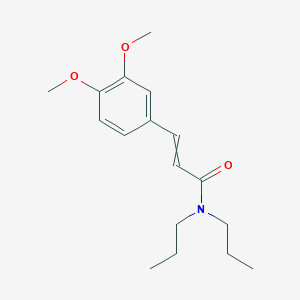
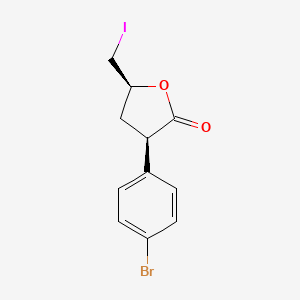
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
